AF-DX 384
Overview
Description
Mechanism of Action
Target of Action
AF-DX 384, also known as N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, is a drug that acts as a selective antagonist of the muscarinic acetylcholine receptors . It has selectivity for the M2 and M4 subtypes .
Mode of Action
As a selective antagonist, this compound binds to the M2 and M4 muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter . This inhibition can affect various physiological responses, including heart rate and secretion of certain glands .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By antagonizing the M2 and M4 muscarinic receptors, this compound can influence the signaling in this pathway, potentially affecting a variety of physiological processes .
Pharmacokinetics
It is known that the compound haslow blood-brain barrier permeability . This suggests that the compound may primarily act on peripheral tissues rather than in the central nervous system .
Result of Action
The antagonism of M2 and M4 muscarinic receptors by this compound can lead to a variety of effects. For instance, it has been found to reverse deficits in novel object recognition and passive avoidance in aged rats, as well as in young rats with impairments induced by scopolamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s low blood-brain barrier permeability suggests that its action may be more pronounced in peripheral tissues . Additionally, factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide acts as a selective antagonist of the muscarinic acetylcholine receptors, specifically targeting the M2 and M4 subtypes . The compound binds to these receptors with high affinity, inhibiting the action of endogenous acetylcholine. The binding affinity (Kd values) for the M2 and M4 receptors are 1 nM and 2.2 nM, respectively . This selective inhibition is crucial for studying the physiological and pathological roles of these receptors in various tissues, particularly in the central nervous system .
Cellular Effects
N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide influences cellular processes by blocking the muscarinic acetylcholine receptors, thereby inhibiting acetylcholine-mediated signaling pathways . This inhibition affects various cellular functions, including cell signaling, gene expression, and cellular metabolism. For instance, in neurons, the blockade of M2 and M4 receptors can modulate neurotransmitter release, impacting synaptic plasticity and neuronal excitability . Additionally, the compound has been shown to influence the resting membrane potential and input resistance in cholinergic neurons, leading to changes in neural activity .
Molecular Mechanism
The molecular mechanism of action of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide involves its binding to the muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes . By binding to these receptors, the compound prevents the activation of G-protein coupled signaling pathways that are normally triggered by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels and reduced activation of downstream signaling cascades, ultimately affecting various cellular functions . The binding domain of the compound partially overlaps with the common allosteric site of the M2 receptor, which may contribute to its high selectivity and potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide have been observed to change over time. The compound exhibits low blood-brain barrier permeability, which affects its distribution and duration of action in the central nervous system . Studies have shown that the compound remains stable for extended periods when stored at room temperature, with a shelf life of up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day to ensure maximum efficacy .
Dosage Effects in Animal Models
In animal models, the effects of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide vary with different dosages. At lower doses, the compound effectively inhibits the M2 and M4 receptors without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cardiovascular and neurological disturbances . The threshold for these adverse effects varies depending on the species and experimental conditions, highlighting the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
The metabolic pathways of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide involve its biotransformation in the liver and other tissues . The compound is metabolized by various enzymes, leading to the formation of several metabolites . These metabolites can be detected in different tissues, including the brain and heart, indicating the compound’s systemic distribution and metabolism . The presence of labeled metabolites in the central nervous system suggests that the compound undergoes significant biotransformation, which may influence its pharmacological effects .
Transport and Distribution
N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide is transported and distributed within cells and tissues through various mechanisms . The compound exhibits low blood-brain barrier permeability, resulting in limited distribution to the central nervous system . It is readily distributed to peripheral tissues, including the heart, liver, and spleen . The compound’s distribution is influenced by its binding to plasma proteins and cellular transporters, which facilitate its uptake and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide is primarily determined by its interaction with the muscarinic acetylcholine receptors . Upon binding to these receptors, the compound is localized to the cell membrane, where it exerts its inhibitory effects . The compound’s localization may also be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential .
Preparation Methods
The synthesis of AF-DX 384 involves several steps, starting with the preparation of the core pyridobenzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the Pyridobenzodiazepine Core: This involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Dipropylamino Group: This step involves the alkylation of the piperidine nitrogen with dipropylamine.
Final Coupling: The final step involves coupling the piperidine derivative with the pyridobenzodiazepine core to form this compound.
Chemical Reactions Analysis
AF-DX 384 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AF-DX 384 has several scientific research applications:
Neuroscience: It is used to study the distribution and function of muscarinic acetylcholine receptors in the brain.
Behavioral Studies: The compound is used in animal models to study the effects of muscarinic receptor antagonism on behavior and cognition.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting muscarinic receptors.
Comparison with Similar Compounds
AF-DX 384 is unique in its high selectivity for the M2 and M4 muscarinic acetylcholine receptors. Similar compounds include:
Pirenzepine: Selective for the M1 subtype of muscarinic receptors.
AF-DX 116: Another muscarinic receptor antagonist with different selectivity profiles.
Scopolamine: A non-selective muscarinic antagonist used in various research and clinical applications.
Compared to these compounds, this compound’s selectivity for M2 and M4 receptors makes it particularly useful for studying the specific roles of these receptor subtypes in the brain .
Properties
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AF-DX 384?
A1: this compound primarily targets muscarinic M2 receptors. [] It demonstrates a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1, M3, and M4. [, ]
Q2: How does this compound interact with M2 receptors?
A2: this compound acts as a competitive antagonist at M2 receptors, binding to the receptor and blocking the binding of acetylcholine, the endogenous ligand. [, ] This binding prevents the activation of downstream signaling pathways associated with M2 receptor activation. []
Q3: Does this compound interact with the allosteric site of the M2 receptor?
A3: Research suggests that the binding domain of this compound partially overlaps with the common allosteric site of the M2 receptor protein. [] This interaction contributes to its ability to inhibit [3H]N-methylscopolamine dissociation. []
Q4: What are the downstream effects of this compound binding to M2 receptors?
A5: Binding of this compound to M2 receptors inhibits the typical effects of M2 activation. For instance, in the heart, it can counteract the negative inotropic and chronotropic effects mediated by M2 receptors. [, ] In other tissues, it may modulate acetylcholine release and influence physiological processes regulated by M2 receptor activity. [, , ]
Q5: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C26H35N5O2 and a molecular weight of 449.59 g/mol. []
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided scientific literature primarily focuses on the pharmacological characterization of this compound. Detailed studies regarding its material compatibility and stability under various conditions are not explicitly addressed.
Q7: How do structural modifications to this compound affect its activity and selectivity?
A8: Research involving the development of hybrid molecules incorporating elements of this compound and the allosteric agent W84 provides insights into structure-activity relationships. [] The addition of the phthalimido moiety from W84 to this compound was found to enhance the allosteric modulation of N-methylscopolamine binding. []
Q8: Has this compound been studied in in vitro and in vivo models?
A10: Yes, this compound has been extensively studied in both in vitro and in vivo models. For instance, it has been used in binding studies with isolated tissues and cell lines expressing muscarinic receptors. [, , , ] In vivo studies have employed this compound to investigate its effects in animal models of various conditions, including diabetic neuropathy, obesity-related hypertension, and cognitive impairment. [, , ]
Q9: What is the toxicological profile of this compound?
A9: While the provided research primarily focuses on the pharmacological characterization of this compound, detailed toxicity data is not explicitly discussed.
Q10: What tools and resources are valuable for research on this compound?
A10: Research on this compound benefits from a range of tools and resources, including:
- Radioligand binding assays: These assays enable the characterization of this compound binding affinity and selectivity for different muscarinic receptor subtypes. [, , , , ]
- In vitro cell culture models: Cell lines expressing specific muscarinic receptor subtypes provide valuable tools for studying the cellular and molecular mechanisms of this compound action. [, ]
- Animal models: Rodent models have been instrumental in investigating the in vivo effects of this compound on various physiological processes and disease states. [, , , , ]
- Quantitative autoradiography: This technique allows for the visualization and quantification of this compound binding sites in specific brain regions. [, , , , ]
Q11: In what species and tissues has this compound binding been studied?
A13: this compound binding has been characterized in various species, including rats, [, , , , , , , , , ] guinea pigs, [, , , ] rabbits, [, ] and humans. [, , , , ] Tissues studied include the brain, [, , , , , , , , , , , , , ] heart, [, , , , ] ileum, [, ] lung fibroblasts, [] and gallbladder smooth muscle. []
Q12: What is the significance of the finding that this compound can inhibit [3H]N-methylscopolamine dissociation?
A14: This finding suggests that this compound may interact allosterically with muscarinic receptors, specifically at a site that influences the binding of other ligands like N-methylscopolamine. [] This allosteric interaction could contribute to the unique pharmacological profile of this compound. [, ]
Q13: What are the implications of the observation that this compound can enhance acetylcholine release in the rat cortex?
A15: This finding indicates that this compound, by blocking inhibitory M2 autoreceptors, can increase acetylcholine release from cholinergic nerve terminals. [] This mechanism might be relevant to its potential therapeutic use in conditions associated with cholinergic hypofunction, such as Alzheimer's disease. [, ]
Q14: How does this compound compare to other muscarinic antagonists in terms of its selectivity profile?
A16: this compound displays a distinct selectivity profile compared to other muscarinic antagonists. While it exhibits high affinity for M2 and M4 receptors, its affinity for M1 and M3 receptors is significantly lower. [, , ] This selectivity profile sets it apart from antagonists like pirenzepine (M1-selective), 4-DAMP (M3-selective), and atropine (non-selective). [, , ]
Q15: What is the significance of identifying muscarinic receptors in human brain microcirculation?
A17: The presence of muscarinic receptors, particularly M2 and M5 subtypes, in human brain microvessels suggests a role for acetylcholine in regulating cortical perfusion and potentially blood-brain barrier permeability. [] Dysfunction of these receptors could have implications in neurodegenerative disorders like Alzheimer’s disease. []
Q16: What insights do studies on the developmental expression of muscarinic receptors provide?
A18: Research indicates that muscarinic receptors are present early during human brain development, with subtypes like M2 showing distinct developmental profiles in different brain regions. [, ] Understanding the ontogeny of these receptors is crucial for elucidating their role in normal brain development and the potential impact of early life exposures to drugs or environmental toxins. [, ]
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